molecular formula C23H20N4O2S B12022640 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12022640
M. Wt: 416.5 g/mol
InChI Key: MNAVICLDNOSQGO-BUVRLJJBSA-N
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Description

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization with thiosemicarbazide under acidic conditions to yield the triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Compared to these compounds, 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20N4O2S/c1-28-21-14-18(12-13-20(21)29-16-17-8-4-2-5-9-17)15-24-27-22(25-26-23(27)30)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,30)/b24-15+

InChI Key

MNAVICLDNOSQGO-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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